molecular formula C19H15N3OS B1229838 3-methyl-N,6-diphenyl-2-imidazo[2,1-b]thiazolecarboxamide

3-methyl-N,6-diphenyl-2-imidazo[2,1-b]thiazolecarboxamide

Cat. No.: B1229838
M. Wt: 333.4 g/mol
InChI Key: WDYZAOGZOXAMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N,6-diphenyl-2-imidazo[2,1-b]thiazolecarboxamide is an aromatic amide.

Scientific Research Applications

Chemical Reactions and Synthesis

  • 3-Methyl-N,6-Diphenyl-2-Imidazo[2,1-b]Thiazolecarboxamide is involved in various chemical reactions and synthesis processes. For instance, it can react with amines or hydrazines to give amides and hydrazides. These compounds are further used to synthesize different chemical structures, demonstrating its versatility in chemical reactions (Ali, Abou-State, & Ibrahim, 1974).

Catalytic Applications

  • This compound is used in catalytic processes, such as in Pd-Catalyzed Heterocyclization during Sonogashira coupling, leading to the formation of 3-aryl-substituted imidazo[2,1-b]thiazoles. This highlights its role in facilitating complex chemical reactions (Bakherad, Keivanloo, Nasr‐Isfahani, & Raeissi, 2011).

Applications in Organic Synthesis

  • It serves as a building block in organic synthesis, particularly in the preparation of enaminones. These enaminones are utilized in synthesizing various heterocyclic compounds with potential biological activities. Such compounds include pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines, demonstrating its critical role in creating biologically active molecules (Gomha & Abdel‐Aziz, 2012).

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

3-methyl-N,6-diphenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C19H15N3OS/c1-13-17(18(23)20-15-10-6-3-7-11-15)24-19-21-16(12-22(13)19)14-8-4-2-5-9-14/h2-12H,1H3,(H,20,23)

InChI Key

WDYZAOGZOXAMCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N,6-diphenyl-2-imidazo[2,1-b]thiazolecarboxamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N,6-diphenyl-2-imidazo[2,1-b]thiazolecarboxamide
Reactant of Route 3
Reactant of Route 3
3-methyl-N,6-diphenyl-2-imidazo[2,1-b]thiazolecarboxamide
Reactant of Route 4
Reactant of Route 4
3-methyl-N,6-diphenyl-2-imidazo[2,1-b]thiazolecarboxamide
Reactant of Route 5
Reactant of Route 5
3-methyl-N,6-diphenyl-2-imidazo[2,1-b]thiazolecarboxamide
Reactant of Route 6
Reactant of Route 6
3-methyl-N,6-diphenyl-2-imidazo[2,1-b]thiazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.